molecular formula C7H9Cl2N B1590160 2-(Chloromethyl)-3-methylpyridine hydrochloride CAS No. 4370-22-3

2-(Chloromethyl)-3-methylpyridine hydrochloride

Cat. No. B1590160
CAS RN: 4370-22-3
M. Wt: 178.06 g/mol
InChI Key: DCKALIKGFDMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Chloromethyl)pyridine hydrochloride” is also known as “2-Picolyl chloride hydrochloride”. It has a molecular weight of 164.03 . It is commonly used in laboratory chemicals .


Molecular Structure Analysis

The molecular formula for “2-(Chloromethyl)pyridine hydrochloride” is C6H6ClN·HCl .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)pyridine hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It appears as a white to yellow to orange powder or crystal . The purity, as determined by HPLC, is a minimum of 96.0 area% .

Scientific Research Applications

1. Base Catalyzed Alkylation of p-tert-butylcalix

  • Application Summary: 2-(Chloromethyl)-3-methylpyridine hydrochloride is used as a reagent in the base catalyzed alkylation of p-tert-butylcalix .
  • Methods of Application: The exact experimental procedures are not provided in the source, but it involves the use of 2-(Chloromethyl)-3-methylpyridine hydrochloride in a base catalyzed alkylation process .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex

  • Application Summary: 2-(Chloromethyl)-3-methylpyridine hydrochloride is used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent .
  • Methods of Application: The exact experimental procedures are not provided in the source, but it involves the use of 2-(Chloromethyl)-3-methylpyridine hydrochloride in the synthesis of the MRI contrast agent .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

3. Improved Efficiency and Stability of Flexible Perovskite Solar Cells

  • Application Summary: 2-(Chloromethyl)-3-methylpyridine hydrochloride (CPHC) is used as a spacer cation additive in the production of flexible perovskite solar cells (PSCs). These solar cells have attracted significant attention due to their potential application in portable and wearable electronics .
  • Methods of Application: The CPHC spacer cation additive is introduced within the perovskite organic precursor to improve the photoelectric conversion efficiency (PCE) and mechanical stability of the device. It facilitates the crystallization of perovskite and stitches the grain boundaries to improve flexibility .
  • Results or Outcomes: Compared to the 17.64% PCE of the control devices, the target flexible PSCs achieved a higher efficiency of over 19% with improved mechanical stability (87.2% of the initial PCE after 1000 cycles with a bending radius R = 6 mm). The device retained over 80% of the initial PCE after 30 days of storage in an ambient environment .

4. Synthesis of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid

  • Application Summary: 2-(Chloromethyl)-3-methylpyridine hydrochloride is used in the synthesis of a novel salicylic acid derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl). This compound is introduced as a potential alternative to acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
  • Methods of Application: The exact experimental procedures are not provided in the source, but it involves the use of 2-(Chloromethyl)-3-methylpyridine hydrochloride in the synthesis of the novel salicylic acid derivative .
  • Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

Safety And Hazards

“2-(Chloromethyl)pyridine hydrochloride” is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, or vapors, and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are advised .

properties

IUPAC Name

2-(chloromethyl)-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKALIKGFDMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516695
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methylpyridine hydrochloride

CAS RN

4370-22-3
Record name 2-(Chloromethyl)-3-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-3-methylpyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared in accordance with the general method of example E from 2-(hydroxymethyl)-3-methylpyridine and thionylchloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 3
2-(Chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-3-methylpyridine hydrochloride
Reactant of Route 6
2-(Chloromethyl)-3-methylpyridine hydrochloride

Citations

For This Compound
3
Citations
EC Wilkinson, Y Dong, Y Zang, H Fujii… - Journal of the …, 1998 - ACS Publications
We report the resonance Raman (RR) spectra of iron complexes containing the Fe 2 (μ-O) 2 core. Frozen CH 3 CN solutions of the Fe III Fe IV intermediate [Fe 2 (μ-O) 2 L 2 ](ClO 4 ) 3 (…
Number of citations: 85 pubs.acs.org
Z Wu, N Fatuzzo, G Dong - Tetrahedron, 2021 - Elsevier
In this full article, a detailed study of a distal alkenyl C–H arylation and alkylation through the palladium/norbornene (NBE) cooperative catalysis is described. Both aminopyridine- and …
Number of citations: 4 www.sciencedirect.com
EC Wilkinson - 1998 - search.proquest.com
Dioxygen is a powerful oxidant that must be activated to release its oxidizing potential. The four-electron reduction of dioxygen is thermodynamically favorable but the triplet ground state …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.